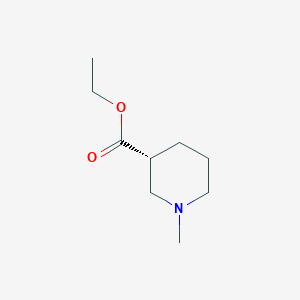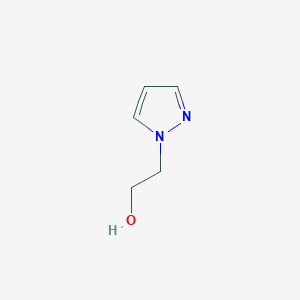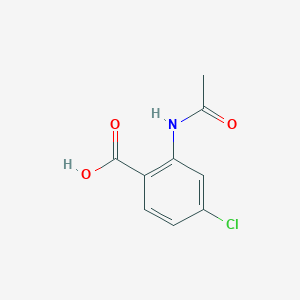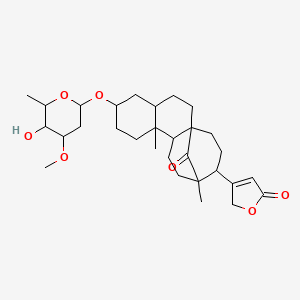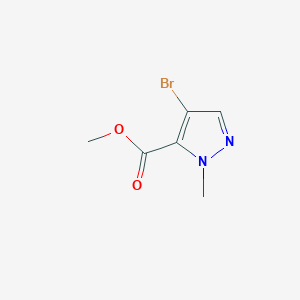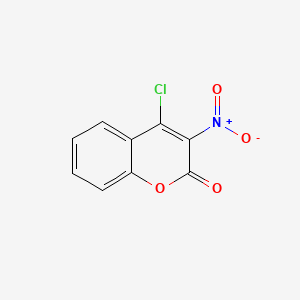
4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Overview
Description
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is a fluorinated biphenyl derivative. This compound is known for its unique structural properties, which include a biphenyl core substituted with a fluoro group and a trans-4-pentylcyclohexyl group. It is commonly used in the field of liquid crystal materials due to its mesomorphic properties, which make it suitable for applications in electronic displays and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Fluorobiphenyl: This can be achieved through the Suzuki coupling reaction between 4-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Hydrogenation of 4-Pentylcyclohexanone: The trans-4-pentylcyclohexyl group can be synthesized by hydrogenating 4-pentylcyclohexanone using a suitable hydrogenation catalyst.
Industrial Production Methods
Industrial production of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to modify the cyclohexyl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the biphenyl core or the cyclohexyl group .
Scientific Research Applications
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl has several scientific research applications:
Liquid Crystal Displays: Due to its mesomorphic properties, it is used in the development of liquid crystal displays (LCDs) and other electronic display technologies.
Materials Science: The compound is studied for its potential use in advanced materials, including polymers and composites.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s unique structural properties make it a candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is primarily related to its interaction with other molecules in liquid crystal phases. The fluoro and cyclohexyl groups influence the compound’s alignment and orientation within liquid crystal matrices, affecting the optical and electronic properties of the material. This interaction is crucial for the compound’s effectiveness in liquid crystal displays and other applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
- 4-Fluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl
- 4-Fluoro-4’-(trans-4-hexylcyclohexyl)-1,1’-biphenyl
Uniqueness
4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is unique due to its specific combination of a fluoro group and a trans-4-pentylcyclohexyl group. This combination imparts distinct mesomorphic properties, making it particularly suitable for liquid crystal applications. Compared to similar compounds with different alkyl chain lengths, the pentyl group provides an optimal balance of flexibility and rigidity, enhancing the compound’s performance in liquid crystal displays .
Properties
IUPAC Name |
1-fluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h10-19H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXAVGROVIRVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348048 | |
| Record name | 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81793-59-1 | |
| Record name | 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



